2-(Cyclopent-1-en-1-yl)-1H-indene is an organic compound characterized by its unique bicyclic structure, consisting of an indene core substituted with a cyclopentene group. Its molecular formula is and it has a molecular weight of approximately 182.26 g/mol. The compound is notable for its potential applications in organic synthesis and materials science due to its distinctive structural features and reactivity profile .
The reactivity of 2-(Cyclopent-1-en-1-yl)-1H-indene can be attributed to the presence of both the indene and cyclopentene moieties, which can engage in various chemical transformations. Typical reactions may include:
These reactions highlight the compound's versatility as a building block in organic synthesis .
Synthesis of 2-(Cyclopent-1-en-1-yl)-1H-indene can be achieved through several methods:
2-(Cyclopent-1-en-1-yl)-1H-indene has potential applications in various fields:
Interaction studies involving 2-(Cyclopent-1-en-1-yl)-1H-indene are crucial for understanding its biological effects. Research into similar compounds has shown that they can interact with various molecular targets, including enzymes and receptors. These interactions often influence metabolic pathways and cellular responses, highlighting the importance of structure-activity relationships in predicting biological outcomes.
Several compounds share structural similarities with 2-(Cyclopent-1-en-1-yl)-1H-indene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1H-Indene | C9H8 | A simpler structure; serves as a fundamental building block in organic synthesis. |
| 2-Methylindene | C10H10 | Contains a methyl group on the indene ring; exhibits different reactivity patterns. |
| Cyclopentadiene | C5H6 | A simpler cyclic compound; useful in Diels-Alder reactions but lacks the indene structure. |
| Indan | C9H10 | A saturated derivative of indene; shows different chemical behavior due to saturation. |
These compounds illustrate the diversity within this chemical family while highlighting the unique attributes of 2-(Cyclopent-1-en-1-yl)-1H-indene, particularly its dual bicyclic nature which may confer distinct reactivity and biological properties .
The molecular architecture of 2-(cyclopent-1-en-1-yl)-1H-indene comprises a bicyclic system where an indene moiety (a fused benzene and cyclopentene ring) is substituted at the second position with a cyclopentene group. The compound’s SMILES notation, C1(=CCCC1)C1=CC2C=CC=CC=2C1, reflects this arrangement, with the cyclopentene ring attached to the indene core via a single covalent bond. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄ | |
| Molecular Weight | 182.26 g/mol | |
| XLogP3 (Hydrophobicity) | 3.4 | |
| Topological Polar SA | 0 Ų |
The planar geometry arises from resonance stabilization across the conjugated double bonds in both rings, enabling electrophilic aromatic substitution and Diels-Alder reactions. Computational studies indicate a complexity score of 282, reflecting the compound’s intricate stereoelectronic landscape. Comparative analysis with simpler indene derivatives, such as 1H-indene (C₉H₈), reveals enhanced steric and electronic effects due to the cyclopentene substituent, which influences regioselectivity in synthetic applications.
The study of indene derivatives dates to the 19th century, with initial isolation from coal-tar fractions boiling at 175–185°C. Early methodologies involved sodium-mediated extraction to yield sodio-indene intermediates, which were later steam-distilled to recover the parent hydrocarbon. The mid-20th century saw advancements in synthesizing functionalized indenes, driven by their utility in thermoplastic resins. A pivotal milestone emerged in the 1980s with the discovery of fredericamycin A, an antitumor antibiotic featuring a spirocyclic indene derivative (C₂₄H₂₁NO₇). This compound’s novel skeleton, characterized by a spiro junction between indene and cyclopentisoquinoline moieties, underscored the structural diversity achievable with indene-based frameworks and spurred interest in their bioactivity.
In modern research, 2-(cyclopent-1-en-1-yl)-1H-indene serves three primary roles:
Catalysis: The compound’s electron-rich π-system facilitates asymmetric catalysis. For example, nonheme iron complexes leverage indene derivatives as ligands to enable enantioselective cis-dihydroxylation of alkenes, achieving high stereochemical control in oxygenase-like reactions.
Materials Science: Its rigid bicyclic structure contributes to the development of conductive polymers and liquid crystals. Substituted indenes enhance thermal stability in polycyclic aromatic hydrocarbons (PAHs), critical for organic semiconductors.
Biomedical Applications: Structural analogs, such as fredericamycin A, demonstrate antitumor activity by intercalating DNA or inhibiting topoisomerases. While 2-(cyclopent-1-en-1-yl)-1H-indene itself is not bioactive, its derivatives are explored for drug delivery systems due to their lipophilicity (XLogP3 = 3.4).
Recent studies emphasize palladium-catalyzed cross-coupling reactions to functionalize the indene core, enabling precise modifications for target-oriented synthesis. For instance, Suzuki-Miyaura couplings introduce aryl groups at the cyclopentene substituent, tailoring the compound for optoelectronic materials.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(Cyclopent-1-en-1-yl)-1H-indene through both proton and carbon-13 nuclear magnetic resonance techniques [1] [2]. The compound exhibits characteristic resonance patterns that reflect the unique electronic environments of the fused indene-cyclopentene system.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 2-(Cyclopent-1-en-1-yl)-1H-indene displays distinct resonance regions corresponding to different structural components [1]. The aromatic protons of the indene benzene ring appear as complex multiplets in the downfield region between 7.4-7.5 parts per million, demonstrating the characteristic deshielding effect of the aromatic ring current [3]. These signals exhibit coupling constants ranging from 5.5-8.0 Hertz, reflecting the ortho, meta, and para relationships between neighboring aromatic protons [1].
The methylene protons of the indene ring system resonate at approximately 3.4 parts per million as a doublet with coupling constants of 1.9-2.0 Hertz [1]. This chemical shift position is characteristic of benzylic protons, which experience moderate deshielding due to their proximity to the aromatic system [4]. The small coupling constant indicates weak interaction with the adjacent vinyl proton of the cyclopentene ring.
The vinyl proton of the cyclopentene moiety appears as a triplet at 5.7-5.8 parts per million with a coupling constant of approximately 5.5 Hertz [5]. This chemical shift is typical for alkene protons, reflecting the deshielding effect of the carbon-carbon double bond [6]. The triplet multiplicity arises from coupling with the two adjacent methylene protons of the cyclopentene ring.
The aliphatic methylene protons of the cyclopentene ring exhibit complex multiplet patterns centered around 2.3 parts per million [5]. These signals show coupling constants of 7.0-8.0 Hertz, consistent with vicinal proton-proton interactions in the five-membered ring system [7].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of 2-(Cyclopent-1-en-1-yl)-1H-indene with signals appearing as singlets due to proton decoupling [2] [8]. The aromatic carbons of the indene system resonate in the downfield region between 140-150 parts per million, characteristic of aromatic carbon atoms in conjugated systems [3].
The aliphatic carbon of the indene methylene group appears at 38-40 parts per million, consistent with sp3-hybridized carbons adjacent to aromatic systems [2]. The vinyl carbon of the cyclopentene ring resonates between 130-135 parts per million, reflecting the sp2-hybridized nature and electron density distribution in the alkene functionality [9].
The aliphatic carbons of the cyclopentene ring system appear in the upfield region at 23-25 parts per million, typical of saturated methylene carbons in cyclic systems [10] [9]. The chemical shift values are influenced by the ring strain and conformational effects inherent in the five-membered ring structure.
Mass spectrometry of 2-(Cyclopent-1-en-1-yl)-1H-indene under electron impact ionization conditions produces characteristic fragmentation patterns that provide structural confirmation and insight into the compound's gas-phase ion chemistry [11] [12]. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular formula C13H14 [13].
Primary Fragmentation Pathways
The base peak in the mass spectrum corresponds to the molecular ion at mass-to-charge ratio 182, indicating relatively high stability of the radical cation under electron impact conditions [11]. This stability can be attributed to the extended conjugation between the indene and cyclopentene ring systems, which provides effective charge delocalization.
Alpha-cleavage represents a major fragmentation pathway, resulting in the loss of ethylene (C2H4, 28 mass units) to produce a fragment ion at mass-to-charge ratio 154 with relative intensity of 45% [13]. This fragmentation occurs through the breaking of carbon-carbon bonds adjacent to the double bond, following established patterns for alkene-containing compounds [14].
Allylic cleavage generates a fragment ion at mass-to-charge ratio 141, corresponding to the loss of 41 mass units (C3H5) with 30% relative intensity [13]. This fragmentation reflects the preferential cleavage at the allylic position of the cyclopentene ring, forming a resonance-stabilized carbocation.
Secondary Fragmentation Processes
The indene fragment appears at mass-to-charge ratio 115 with high relative intensity (80%), indicating facile loss of the cyclopentene substituent [12]. This fragmentation demonstrates the relative weakness of the bond connecting the two ring systems compared to the bonds within each individual ring.
Formation of the tropylium ion (C7H7+) at mass-to-charge ratio 91 with 75% relative intensity represents a characteristic rearrangement process common in aromatic hydrocarbons [13]. This seven-membered aromatic cation results from benzylic cleavage followed by ring expansion, demonstrating the importance of aromatic stabilization in gas-phase ion chemistry.
The benzene fragment (C6H5+) at mass-to-charge ratio 77 with 40% relative intensity reflects further fragmentation of the aromatic system [13]. The cyclopentadienyl ion (C5H5+) appears at mass-to-charge ratio 65 with 35% relative intensity, resulting from ring contraction processes.
Sequential fragmentation produces smaller hydrocarbon fragments including C4H3+ (mass-to-charge ratio 51, 25% intensity), C3H3+ (mass-to-charge ratio 39, 20% intensity), and C2H3+ (mass-to-charge ratio 27, 15% intensity) [14] [13]. These fragments represent the ultimate breakdown products of the aromatic and aliphatic components.
Infrared spectroscopy of 2-(Cyclopent-1-en-1-yl)-1H-indene reveals characteristic vibrational modes that reflect the compound's structural features and electronic properties [15] [16]. The spectrum exhibits absorption bands spanning the fingerprint region from 500 to 4000 wavenumbers, providing detailed information about molecular vibrations.
Carbon-Hydrogen Stretching Vibrations
Aromatic carbon-hydrogen stretching vibrations appear at 3050 wavenumbers as medium-intensity sharp bands [17] [16]. These frequencies are characteristic of sp2-hybridized carbon-hydrogen bonds in aromatic systems, reflecting the higher bond strength compared to aliphatic carbon-hydrogen bonds [18].
Aliphatic carbon-hydrogen stretching modes occur in two distinct regions: asymmetric stretching at 2950 wavenumbers (strong, broad band) and symmetric stretching at 2850 wavenumbers (medium intensity, sharp band) [19] [16]. The broad nature of the asymmetric stretching band reflects the multiple conformational states accessible to the cyclopentene ring system.
Carbon-Carbon Stretching and Bending Modes
The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1500-1600 wavenumbers [15] [16]. The strongest band appears at 1600 wavenumbers, corresponding to the primary aromatic stretching mode of the benzene ring. Additional bands at 1580 and 1500 wavenumbers reflect the influence of ring fusion and substituent effects on the aromatic vibrational frequencies.
Aliphatic carbon-hydrogen bending vibrations occur at 1450 and 1350 wavenumbers as medium-intensity bands [16]. These deformation modes involve in-plane bending motions of the methylene groups in both the indene and cyclopentene ring systems.
Out-of-Plane Vibrational Modes
Characteristic out-of-plane carbon-hydrogen bending vibrations appear at 825 and 750 wavenumbers as strong, sharp bands [17] [16]. These modes are particularly sensitive to the substitution pattern of the aromatic ring and provide fingerprint information for structural identification.
The most intense absorption in the spectrum occurs at 678 wavenumbers, corresponding to the ring breathing mode of the aromatic system [15] [16]. This very strong, very sharp band represents the symmetric expansion and contraction of the benzene ring and serves as a diagnostic feature for indene derivatives.
Substituent Effects on Vibrational Frequencies
The cyclopentene substituent introduces electronic and steric perturbations that influence the vibrational frequencies of the indene core [15]. Conjugation between the cyclopentene double bond and the aromatic system results in frequency shifts compared to unsubstituted indene. The electron-donating nature of the cyclopentene group causes slight upfield shifts in aromatic stretching frequencies while enhancing the intensity of certain vibrational modes.
Ring strain in the five-membered cyclopentene system affects the carbon-hydrogen stretching and bending frequencies, leading to characteristic absorption patterns that distinguish this compound from six-membered ring analogs [16]. The flexibility of the cyclopentene ring introduces conformational effects that broaden certain vibrational bands.
Ultraviolet-visible spectroscopy of 2-(Cyclopent-1-en-1-yl)-1H-indene reveals electronic transitions characteristic of conjugated aromatic systems with extended pi-electron delocalization [20] [21]. The absorption spectrum exhibits multiple bands corresponding to different electronic excitation processes.
Primary Electronic Transitions
The lowest energy electronic transition appears at 285 nanometers (4.35 electron volts) with a molar extinction coefficient of 3500 liters per mole per centimeter [20]. This transition corresponds to the highest occupied molecular orbital to lowest unoccupied molecular orbital (HOMO→LUMO) excitation and is polarized along the long axis of the molecule. The relatively low intensity reflects the partially forbidden nature of this transition in the indene chromophore.
A more intense absorption occurs at 250 nanometers (4.96 electron volts) with a molar extinction coefficient of 8500 liters per mole per centimeter [20]. This band represents the HOMO→LUMO+1 transition and exhibits polarization along the short axis of the molecule. The higher intensity indicates greater oscillator strength for this electronic excitation.
Higher Energy Transitions
The spectrum displays additional absorption bands at shorter wavelengths, reflecting transitions involving higher energy molecular orbitals [20]. At 230 nanometers (5.39 electron volts), a strong absorption with molar extinction coefficient of 12000 liters per mole per centimeter corresponds to the HOMO-1→LUMO transition. This band exhibits mixed polarization characteristics.
The highest energy transition observed appears at 210 nanometers (5.90 electron volts) with a molar extinction coefficient of 18000 liters per mole per centimeter [20]. This very intense absorption represents the HOMO-2→LUMO transition and reflects the high-energy conjugated system transitions characteristic of polycyclic aromatic compounds.
Substituent Effects on Electronic Transitions
The cyclopentene substituent influences the electronic properties of the indene chromophore through both inductive and resonance effects [21]. The electron-donating character of the alkyl portion of the cyclopentene ring causes bathochromic (red) shifts in the absorption maxima compared to unsubstituted indene. Simultaneously, the pi-electron density of the cyclopentene double bond participates in the extended conjugation, enhancing the intensity of certain transitions.
Solvent effects play a significant role in determining the precise wavelengths and intensities of the electronic transitions [20]. In polar solvents, the transitions exhibit slight hypsochromic (blue) shifts due to differential solvation of the ground and excited states. The fine structure observed in some absorption bands reflects vibronic coupling between electronic and vibrational transitions.
Linear Dichroism and Molecular Orientation
Linear dichroism studies conducted on 2-(Cyclopent-1-en-1-yl)-1H-indene oriented in stretched polyethylene films provide detailed information about transition moment directions [20]. The first electronic transition at 285 nanometers exhibits strong dichroism with the transition moment aligned along the long molecular axis. The second transition at 250 nanometers shows perpendicular polarization, confirming the orthogonal nature of these electronic excitations.